Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate: is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a thiazole ring substituted with a bromine atom and a methyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate typically involves the reaction of 5-bromo-2-methylphenyl isothiocyanate with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted thiazoles with various functional groups.
- Oxidized or reduced thiazole derivatives .
Scientific Research Applications
Chemistry: Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities .
Biology and Medicine: The compound has shown promise in the development of antimicrobial, antifungal, and anticancer agents. Its derivatives are being studied for their potential to inhibit various biological targets .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and methyl substituents enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Ethyl 2-bromo-5-methylthiazole-4-carboxylate
- Ethyl 2-amino-5-bromothiazole-4-carboxylate
- 2,4-Disubstituted thiazoles
Comparison: Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .
Properties
Molecular Formula |
C13H12BrNO2S |
---|---|
Molecular Weight |
326.21 g/mol |
IUPAC Name |
ethyl 2-(5-bromo-2-methylphenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H12BrNO2S/c1-3-17-13(16)11-7-18-12(15-11)10-6-9(14)5-4-8(10)2/h4-7H,3H2,1-2H3 |
InChI Key |
YGXYSNHKDHNZCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=CC(=C2)Br)C |
Origin of Product |
United States |
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